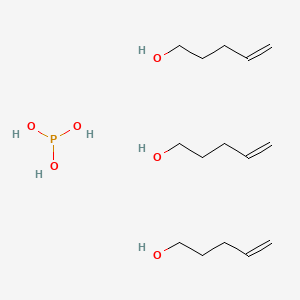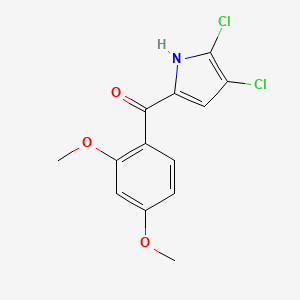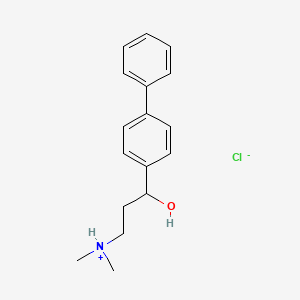
alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a biphenylmethanol structure. The hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride typically involves the following steps:
Formation of the Biphenylmethanol Core: This can be achieved through the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone to form 4-biphenylmethanol.
Introduction of the Dimethylaminoethyl Group: The biphenylmethanol is then reacted with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step involves nucleophilic substitution, where the hydroxyl group of the biphenylmethanol is replaced by the dimethylaminoethyl group.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Grignard reaction and subsequent nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the biphenylmethanol core, converting it to biphenylmethane.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Biphenylmethane derivatives.
Substitution: Various substituted biphenylmethanol derivatives.
科学的研究の応用
Alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The biphenylmethanol core can also participate in hydrophobic interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Dimetindene: Another compound with a similar dimethylaminoethyl group but different core structure.
Diphenhydramine: Contains a similar biphenylmethanol core but different substituents.
Chlorpheniramine: Shares the dimethylamino group but has a different aromatic core.
Uniqueness
Alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride is unique due to its specific combination of the dimethylaminoethyl group and the biphenylmethanol core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
50910-17-3 |
|---|---|
分子式 |
C17H22ClNO |
分子量 |
291.8 g/mol |
IUPAC名 |
[3-hydroxy-3-(4-phenylphenyl)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-11,17,19H,12-13H2,1-2H3;1H |
InChIキー |
YEZFJVSAKVXORX-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCC(C1=CC=C(C=C1)C2=CC=CC=C2)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


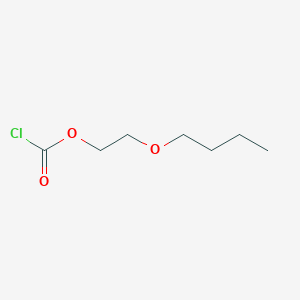
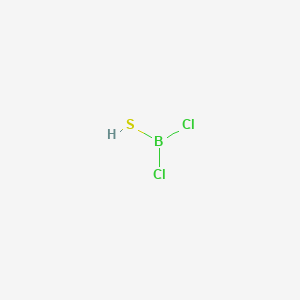

![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

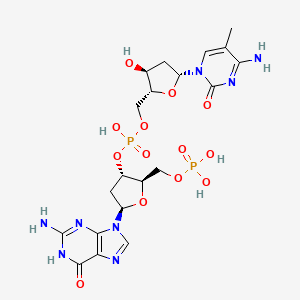
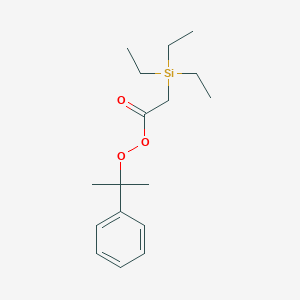
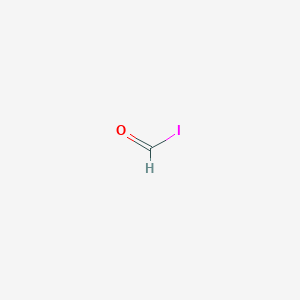
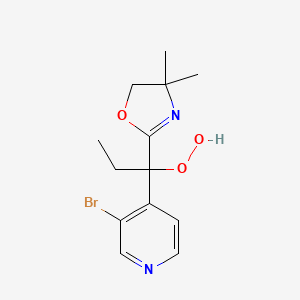
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
